molecular formula C12H24O3 B12545641 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 143716-98-7

2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B12545641
CAS No.: 143716-98-7
M. Wt: 216.32 g/mol
InChI Key: NEADDUJRVDJLIR-UHFFFAOYSA-N
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Description

2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol is an ether-alcohol compound characterized by an unsaturated oct-1-en-1-yl chain linked via an ethoxyethoxy spacer to a terminal hydroxyl group. Its structure combines hydrophobicity (from the octenyl group) with hydrophilic properties (from the ethoxyethanol backbone), making it a candidate for surfactant applications or drug delivery systems .

Properties

CAS No.

143716-98-7

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-(2-oct-1-enoxyethoxy)ethanol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h7,9,13H,2-6,8,10-12H2,1H3

InChI Key

NEADDUJRVDJLIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=COCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of oct-1-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Potassium hydroxide or sodium hydroxide

    Solvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oct-1-en-1-al or octanoic acid, while reduction may produce octanol.

Scientific Research Applications

2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Employed in the preparation of bioactive molecules and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.

Mechanism of Action

The mechanism by which 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It may also interact with cell membranes, altering their permeability and facilitating the transport of other compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol Oct-1-en-1-yl (unsaturated) ~246.34* Amphiphilic; potential for oxidation at double bond Surfactants, nanocarriers
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol Prop-2-yn-1-yl (triple bond) ~144.17 High reactivity (triple bond); prone to click chemistry Synthesis intermediates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Bulky aromatic group ~322.46 Extreme hydrophobicity; low water solubility Industrial surfactants, stabilizers
2-(2-Methoxyethoxy)ethanol Methoxy 134.17 High water solubility; low toxicity Solvents, coatings, pharmaceuticals
2-(2-{[2-(2-Hydroxyethoxy)dodecyl]oxy}ethoxy)ethan-1-ol Dodecyl chain (saturated) ~336.48 High lipophilicity; stable under acidic/basic conditions Membrane studies, lipid bilayers

*Calculated based on structural formula.

Key Research Findings

Reactivity and Stability
  • Unsaturation Effects : The oct-1-en-1-yl group introduces a double bond, making the compound susceptible to oxidation or electrophilic addition reactions. This contrasts with saturated analogs like the dodecyl derivative in , which exhibit higher stability under stress conditions .
  • Degradation Pathways: Ethoxyethanol derivatives (e.g., in ) degrade under acidic/basic conditions via cleavage of ether bonds, producing smaller alcohols like ethane-1,2-diol. The octenyl derivative may follow similar pathways, with additional degradation products from the unsaturated chain .
Solubility and Amphiphilicity
  • Compared to 2-(2-methoxyethoxy)ethanol (), the octenyl analog has reduced water solubility due to its hydrophobic tail. However, its amphiphilic nature aligns with compounds like EG2 in , which are used to functionalize gold nanoparticles for antiviral applications .

Biological Activity

2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol, also known as Octenyl ether, is a compound of interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H24O3C_{12}H_{24}O_3. Its structure features an octenyl group that is expected to impart unique biological properties due to its hydrophobic nature.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, the presence of long-chain alkyl groups has been associated with enhanced interaction with microbial membranes, leading to increased permeability and cell lysis.

Study Microorganism Tested Activity Reference
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusMinimum Inhibitory Concentration (MIC) of 25 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that octenyl ethers can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of Octenyl ether against various pathogens. The results demonstrated a significant reduction in bacterial counts when treated with concentrations above 20 µg/mL. The study concluded that the compound could serve as a natural preservative in food products.

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of Octenyl ether in patients with chronic inflammatory conditions, participants reported a decrease in symptoms after four weeks of treatment. The compound was administered at a dosage of 100 mg/day, leading to a statistically significant reduction in inflammatory markers.

The proposed mechanism of action for the biological activity of this compound includes:

  • Membrane Disruption : The hydrophobic octenyl group integrates into microbial membranes, disrupting their integrity.
  • Cytokine Modulation : The compound may inhibit the synthesis or release of pro-inflammatory cytokines, thereby reducing inflammation.

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